Micinicate
Description
Structure
3D Structure
Properties
CAS No. |
39537-99-0 |
|---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[2-oxo-1-phenyl-2-[(1R,5R)-3,3,5-trimethylcyclohexyl]oxyethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C23H27NO4/c1-16-12-19(14-23(2,3)13-16)27-22(26)20(17-8-5-4-6-9-17)28-21(25)18-10-7-11-24-15-18/h4-11,15-16,19-20H,12-14H2,1-3H3/t16-,19+,20?/m0/s1 |
InChI Key |
JVISQUVIQOJOOQ-VPSRXSMPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Esterification of Nicotinic Acid and Cyclandelate (B1669388) Alcohol
The formation of the ester linkage between nicotinic acid and 3,3,5-trimethylcyclohexanol (B90689) (cyclandelate alcohol) is the cornerstone of nicotinoyl cyclandelate synthesis. Researchers have explored several strategies to achieve this transformation, primarily focusing on the activation of the carboxylic acid moiety of nicotinic acid.
Routes via Nicotinoyl Chloride Intermediates
A prevalent and efficient method for the synthesis of nicotinoyl cyclandelate involves the use of a nicotinoyl chloride intermediate. researchgate.netmdpi.com This strategy is a classic example of nucleophilic acyl substitution.
The process begins with the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride. mdpi.com This is commonly achieved by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net The use of thionyl chloride is often preferred, and the reaction can be performed in an inert solvent like anhydrous carbon tetrachloride or tetrahydrofuran (B95107) (THF). researchgate.netmdpi.com The reaction with thionyl chloride can yield nicotinoyl chloride in high purity and yields, often between 80-96%. Sometimes, the hydrochloride salt of nicotinoyl chloride is formed, which is also a reactive intermediate for the subsequent esterification. google.com
Once nicotinoyl chloride is generated, it is reacted with 3,3,5-trimethylcyclohexanol. The lone pair of electrons on the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. mdpi.comgoogle.comresearchgate.net This prevents the protonation of the alcohol and the pyridine nitrogen of the nicotinoyl group, thus favoring the forward reaction. The reaction is often carried out in an inert organic solvent like toluene (B28343) or pyridine itself. google.com The temperature is a critical parameter and is often controlled to prevent side reactions.
This two-step approach is advantageous due to the high reactivity of the acyl chloride, which often leads to high yields and relatively straightforward purification of the final ester product.
Coupling Reagent-Mediated Syntheses
An alternative to the acyl chloride route is the direct coupling of nicotinic acid and 3,3,5-trimethylcyclohexanol using coupling reagents. This one-pot method avoids the isolation of the often-sensitive acyl chloride intermediate.
Common coupling reagents used in esterification reactions include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.comnih.gov These reagents activate the carboxylic acid group of nicotinic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of cyclandelate alcohol.
To enhance the efficiency of the coupling reaction and suppress side reactions, such as the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. mdpi.com The reaction is typically carried out in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at room temperature. mdpi.commdpi.com The choice of solvent and coupling reagent can significantly impact the reaction yield and purity of the resulting nicotinoyl cyclandelate. nih.govresearchgate.net While EDC in water has shown high yields (up to 95%) in other coupling reactions, DMF is a common solvent for reagents like PyBOP and HBTU. nih.govresearchgate.net
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The optimization of reaction conditions is crucial for maximizing the yield and purity of nicotinoyl cyclandelate, regardless of the synthetic route chosen. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type of catalyst or coupling agent used. mdpi.com
In coupling reagent-mediated syntheses, the molar ratio of the coupling agent and any additives to the carboxylic acid is a key factor. mdpi.com The reaction time and temperature are also optimized to ensure complete reaction while minimizing the degradation of reactants or products. For example, some coupling reactions are performed at room temperature for several hours. nih.govresearchgate.net
The table below summarizes a comparison of the two primary synthetic strategies.
| Feature | Route via Nicotinoyl Chloride | Coupling Reagent-Mediated Synthesis |
| Number of Steps | Two steps (acid chlorination, then esterification) | One-pot reaction |
| Key Intermediate | Nicotinoyl chloride | O-acylisourea intermediate |
| Common Reagents | Thionyl chloride, phosphorus pentachloride, pyridine, triethylamine | EDC, DCC, HOBt, PyBOP |
| Typical Solvents | Carbon tetrachloride, THF, toluene | DMF, Dichloromethane |
| Advantages | High reactivity of acyl chloride, often leading to high yields. | Milder reaction conditions, avoids isolation of sensitive intermediates. |
| Considerations | Handling of corrosive and moisture-sensitive acyl chlorides. | Potential for side-product formation (e.g., N-acylurea), cost of coupling reagents. mdpi.com |
Purification and Characterization Techniques in Synthetic Chemistry Research
Following the synthesis of nicotinoyl cyclandelate, rigorous purification and characterization are essential to ensure the identity and purity of the compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Purification is often achieved using column chromatography on silica (B1680970) gel, which separates the desired ester from unreacted starting materials, byproducts, and residual reagents. google.com.na The choice of the mobile phase (eluent) is critical for achieving good separation. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure crystalline nicotinoyl cyclandelate. The purity of the synthesized compound is often checked by Thin Layer Chromatography (TLC). researchgate.net
The structural elucidation and characterization of nicotinoyl cyclandelate rely on a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. researchgate.net ¹H NMR confirms the presence of protons in their specific chemical environments, such as the aromatic protons of the nicotinoyl moiety and the aliphatic protons of the cyclandelate ring. ¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule.
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.netmdpi.com Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net A strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration is a key diagnostic peak for nicotinoyl cyclandelate.
Stereochemical Aspects of Cyclandelate and its Nicotinoyl Ester Synthesis
Cyclandelate alcohol, or 3,3,5-trimethylcyclohexanol, possesses stereogenic centers, leading to the existence of stereoisomers. nih.gov The cyclohexanol (B46403) ring can exist in cis and trans configurations with respect to the substituents. The carbon atom to which the hydroxyl group is attached is also a chiral center.
The stereochemistry of the starting cyclandelate alcohol will directly influence the stereochemistry of the resulting nicotinoyl cyclandelate ester, as the esterification reaction at the hydroxyl group does not typically affect the configuration of the stereocenters in the cyclohexyl ring. Therefore, if a specific stereoisomer of nicotinoyl cyclandelate is desired, a stereochemically pure starting alcohol must be used. epo.org
The synthesis of specific stereoisomers of 3,3,5-trimethylcyclohexanol can be challenging. The separation of the cis and trans isomers of the final product, if a mixture is formed, would likely require chiral chromatography techniques. The biological activity of different stereoisomers of a molecule can vary significantly, making the study of the stereochemistry of nicotinoyl cyclandelate an important aspect of its chemical and pharmacological investigation.
Design and Synthesis of Nicotinoyl Cyclandelate Analogs for Structure-Activity Relationship Studies
The design and synthesis of analogs of nicotinoyl cyclandelate are crucial for conducting structure-activity relationship (SAR) studies. nih.govfrontiersin.orgnih.gov SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity, which can guide the development of more potent and selective compounds. vdoc.pub
For nicotinoyl cyclandelate, analog design could involve modifications at several positions:
The Nicotinoyl Moiety : The pyridine ring can be substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups) to probe the electronic requirements for activity. The position of the ester linkage on the pyridine ring could also be varied (e.g., isonicotinoyl or picolinoyl esters).
The Cyclohexyl Ring : The methyl groups on the cyclandelate ring can be altered in number, position, or replaced with other alkyl groups to investigate the impact of steric bulk and lipophilicity.
The Ester Linkage : The ester functional group could be replaced with other linking groups, such as an amide or an ether, to explore the importance of the ester bond for the compound's properties.
The synthesis of these analogs would follow similar esterification or coupling strategies as described for nicotinoyl cyclandelate itself, utilizing appropriately modified starting materials. mdpi.commdpi.com Each synthesized analog would then be purified, characterized, and subjected to biological evaluation to build a comprehensive SAR profile. mdpi.comnih.gov
Preclinical Pharmacodynamics and Mechanistic Elucidation
Comprehensive Analysis of Vasodilatory Action
The primary therapeutic effect of cyclandelate (B1669388), and by extension nicotinoyl cyclandelate, is its ability to induce vasodilation, leading to an improvement in blood flow. patsnap.com This action is particularly beneficial in conditions characterized by compromised circulation. patsnap.com The vasodilatory effect is a result of a direct action on the vascular smooth muscle cells. patsnap.comnih.gov
Cyclandelate brings about the relaxation of veins and arteries by directly targeting the smooth muscle cells within the vessel walls. patsnap.comdrugbank.com This direct mechanism of action means that its vasodilatory effect is independent of neural pathways. By causing these muscles to relax, the blood vessels widen, reducing resistance and allowing for easier passage of blood. drugbank.com The pharmacological properties of cyclandelate in this regard are often compared to those of papaverine (B1678415), another potent vasodilator. nih.gov
The contraction and relaxation of vascular smooth muscle are intricately regulated by the concentration of intracellular calcium ions (Ca2+). patsnap.com Cyclandelate's vasodilatory effect is largely attributed to its role as a calcium channel modulator. nih.gov By interfering with the influx of calcium into vascular smooth muscle cells, it promotes relaxation. patsnap.com
Preclinical studies indicate that cyclandelate acts as a calcium channel antagonist. nih.govdrugbank.com It is believed to block voltage-dependent calcium channels on the smooth muscle cell membrane. patsnap.com While the specific subtypes of voltage-dependent calcium channels that nicotinoyl cyclandelate interacts with have not been fully elucidated, research on related compounds provides some context. For instance, long-term exposure to nicotine (B1678760) has been shown to up-regulate L-type voltage-dependent calcium channels in cerebral cortical neurons. nih.gov Furthermore, N-type voltage-dependent calcium channels have been implicated in the nicotinic enhancement of GABA release in the brain. nih.gov The dihydropyridine (B1217469) class of calcium channel blockers primarily targets L-type calcium channels, which are prevalent in vascular smooth muscle. mdpi.com
By blocking the voltage-dependent calcium channels, cyclandelate inhibits the influx of extracellular calcium into the vascular smooth muscle cells. patsnap.comnih.gov This reduction in intracellular calcium concentration is a key step leading to muscle relaxation and vasodilation. patsnap.com The process of calcium-induced calcium release (CICR), where an initial influx of calcium triggers a larger release from intracellular stores, is a critical amplification mechanism in cellular calcium signaling. biorxiv.org While direct studies on nicotinoyl cyclandelate's effect on CICR are not available, its primary action of blocking the initial calcium influx would inherently dampen this downstream signaling cascade.
While calcium channel blockade and membrane stabilization are the principal mechanisms, other pathways may contribute to the vasodilatory profile of cyclandelate. The structural similarity to papaverine suggests a potential for phosphodiesterase (PDE) inhibition. nih.gov PDE inhibitors lead to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers that promote smooth muscle relaxation. nih.govresearchgate.net Furthermore, cyclandelate has been noted to have mild antiplatelet effects, which can also contribute to improved blood flow by reducing the risk of clot formation. patsnap.compatsnap.com
The nicotinoyl moiety of nicotinoyl cyclandelate introduces the possibility of interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Chronic nicotine treatment has been shown to enhance vascular smooth muscle relaxation through a pathway involving the activation of the PKG pathway. nih.gov Additionally, the nicotinoyl group could be metabolized to nicotinic acid, which itself has vasodilatory properties, although this is typically associated with flushing and is mediated by different mechanisms. It is also plausible that nicotinoyl cyclandelate could influence nitric oxide (NO) pathways, a major contributor to vasodilation. patsnap.com
Table of Research Findings on Cyclandelate's Vasodilatory Mechanisms
| Mechanism | Effect | Supporting Evidence |
| Direct Smooth Muscle Action | Relaxation of vascular smooth muscle. | Direct effect independent of adrenergic tone. patsnap.comnih.gov |
| Calcium Channel Modulation | Inhibition of calcium influx into smooth muscle cells. patsnap.comnih.gov | Acts as a calcium channel antagonist. nih.govdrugbank.com |
| Membrane Stabilization | Contributes to smooth muscle relaxation. | Enhances vasodilatory effects. patsnap.com |
| Potential PDE Inhibition | Increase in intracellular cAMP and cGMP. | Pharmacological similarity to papaverine. nih.gov |
| Antiplatelet Effect | Inhibition of platelet aggregation. | Contributes to improved blood flow. patsnap.compatsnap.com |
Investigation of Voltage-Dependent Calcium Channel Subtypes
Membrane Stabilization Properties and Their Contribution to Vasodilation
Comparative Pharmacological Profiling with Cyclandelate in Experimental Models
Nicotinoyl cyclandelate has been evaluated in preclinical studies to understand its pharmacological profile, particularly in comparison to its parent compound, cyclandelate. These studies have highlighted key differences in their effects on the vascular system.
Differential Hemodynamic Effects on Cerebral Vasculature Perfusion Pressure in Preclinical Models
In experimental settings, nicotinoyl cyclandelate has demonstrated an ability to lower the perfusion pressure within the cerebral blood vessels. medchemexpress.comtargetmol.com This effect is crucial for understanding its potential impact on cerebral circulation. The manipulation of cerebral perfusion pressure is a key area of investigation in conditions associated with cerebrovascular diseases. nih.gov While direct comparative data with cyclandelate on cerebral perfusion pressure is not extensively detailed in the provided results, the vasodilatory properties of cyclandelate suggest it would also influence cerebral blood flow. patsnap.comdrugbank.com The significance of modulating cerebral perfusion lies in its potential to improve blood flow in ischemic conditions. nih.gov
Comparative Impact on Peripheral Arterial Blood Pressure (e.g., Femoral Artery) in Experimental Systems
Preclinical data indicates that nicotinoyl cyclandelate can effectively reduce blood pressure in the femoral artery. medchemexpress.comtargetmol.com This suggests a vasodilatory effect on peripheral arteries. Similarly, cyclandelate is known as a vasodilator that relaxes veins and arteries, leading to wider blood vessels and easier blood flow. patsnap.comdrugbank.com This action is attributed to its direct effect on the smooth muscle of blood vessel walls. drugbank.com The ability to influence peripheral arterial blood pressure is a shared characteristic, though the relative potency and duration of action between nicotinoyl cyclandelate and cyclandelate require more detailed comparative studies.
Dose-Response Characterization and Efficacy Comparisons in Preclinical Settings
Exploration of Ancillary Pharmacological Activities
Beyond its primary hemodynamic effects, research into nicotinoyl cyclandelate has suggested other potential pharmacological actions.
Antiplatelet Aggregation Mechanisms in Experimental Models
Cyclandelate has been noted to possess mild antiplatelet effects, which could contribute to improved blood flow by reducing the risk of clot formation. patsnap.com The mechanism behind this is thought to involve the inhibition of platelet aggregation. patsnap.com While the specific mechanisms for nicotinoyl cyclandelate are not detailed, the structural relationship to cyclandelate suggests a potential for similar activity. The variability in response to antiplatelet agents can be influenced by several factors, including drug bioavailability and metabolic pathways. nih.gov The antiplatelet effect of some drugs is mediated by their interaction with reduced intracellular thiols. nih.gov Further investigation is needed to elucidate the precise mechanism and clinical relevance of any antiplatelet activity of nicotinoyl cyclandelate.
Molecular and Cellular Pharmacology: Target Identification and Validation
Identification of Primary Molecular Targets and Binding Affinities
The initial steps in characterizing a compound's mechanism involve identifying its direct molecular binding partners.
In Vitro Binding Assays and Receptor Profiling
In vitro binding assays are fundamental for determining the affinity of a compound for a range of biological targets. nih.govchelatec.com These assays, often using radiolabeled ligands, measure the interaction between a compound and a specific receptor or enzyme. nih.gov For instance, competitive binding experiments can determine a compound's IC50 value, which indicates the concentration needed to displace a known ligand, thereby ranking the relative binding affinities for a series of molecules. nih.gov
While specific in vitro binding assay data for nicotinoyl cyclandelate (B1669388) is not extensively detailed in the public domain, the known actions of its parent compound, cyclandelate, suggest potential targets. Cyclandelate is known to be a vasodilator that acts directly on vascular smooth muscle, with a mechanism that may involve calcium-channel antagonism. nih.govdrugbank.com It shares pharmacological properties with papaverine (B1678415), a potent inhibitor of cyclic nucleotide phosphodiesterase. nih.gov Therefore, it is plausible that nicotinoyl cyclandelate's targets could include voltage-dependent calcium channels or phosphodiesterases. Further receptor profiling studies are necessary to confirm these and identify other potential binding sites.
Enzymatic Activity Modulation and Inhibition Kinetics
Beyond receptor binding, compounds can directly modulate the activity of enzymes. frontiersin.org Carboxylesterases, for example, are enzymes that metabolize ester-containing compounds. americanpharmaceuticalreview.com Given that nicotinoyl cyclandelate is an ester, it is a potential substrate or modulator of such enzymes. drugbank.comamericanpharmaceuticalreview.com The activity of enzymes like the Cytochrome P450 (CYP4) family, which are involved in the metabolism of fatty acids and eicosanoids, can also be modulated by xenobiotics. nih.gov
The modulation of enzymatic activity can be rapid, as seen with the enzyme aromatase, whose activity can be altered by phosphorylation. frontiersin.org Detailed kinetic studies are required to determine if nicotinoyl cyclandelate acts as an inhibitor, activator, or substrate for specific enzymes and to quantify these effects through parameters like Km and Vmax.
Elucidation of Downstream Signaling Pathways and Cellular Responses
A compound's interaction with its primary target initiates a cascade of intracellular events known as downstream signaling pathways. These pathways ultimately lead to a cellular response. For example, G protein-coupled receptors (GPCRs), a major class of drug targets, trigger such cascades upon ligand binding. nih.gov
Some evidence suggests that nicotinoyl cyclandelate may influence downstream signaling pathways including Akt and MAPK. medchemexpress.eu The Akt pathway is a crucial regulator of cell survival and metabolism, while the MAPK pathway is involved in cellular processes like proliferation, differentiation, and stress response. Further research is needed to map the specific components of these and other pathways affected by nicotinoyl cyclandelate and to understand the resulting cellular outcomes.
Application of Chemoinformatics and Computational Approaches for Target Prediction
Chemoinformatics and computational biology offer powerful tools for predicting the potential targets of a compound based on its chemical structure. nih.govnih.gov These in silico methods, such as ligand-based modeling and quantitative structure-activity relationship (QSAR) analysis, can screen vast databases of biological targets to identify likely interactions. biorxiv.org Ensemble chemogenomic models, which integrate information on chemical structures and protein sequences, have shown success in enriching known targets in prediction lists. nih.gov Such computational predictions can guide and prioritize experimental validation, saving significant time and resources in the drug discovery process. nih.govbiorxiv.org The application of these predictive models to nicotinoyl cyclandelate could reveal novel, unexpected targets and provide a more comprehensive understanding of its polypharmacology.
Investigation of Potential Off-Targets and Selectivity Profiling through Biochemical Assays
While a drug's interaction with its intended target is responsible for its therapeutic effect, interactions with unintended "off-targets" can lead to adverse effects. nih.govdrugdiscoverynews.com Therefore, comprehensive off-target profiling is a critical aspect of drug development. drugdiscoverynews.comcreative-biolabs.com
Biochemical assays, such as broad kinase selectivity profiling, are used to assess a compound's specificity. biorxiv.org For instance, a compound might be tested against a large panel of kinases to identify any unintended inhibitory activity. biorxiv.org This type of screening can reveal that a drug interacts with multiple proteins, a phenomenon known as polypharmacology. nih.gov Identifying these off-target interactions early allows for a more informed assessment of a drug candidate's safety and potential liabilities. drugdiscoverynews.comnih.gov For nicotinoyl cyclandelate, a systematic selectivity profiling using biochemical assays would be essential to characterize its specificity and predict potential side effects.
Preclinical Pharmacokinetics and Biotransformation Research
Absorption Kinetics and Bioavailability in Animal Models
No specific data on the absorption kinetics or bioavailability of Nicotinoyl cyclandelate (B1669388) in any animal models were found in the public scientific literature.
Distribution Patterns within Tissues and Organs in Experimental Systems
There is no available information from preclinical studies regarding the tissue and organ distribution patterns of Nicotinoyl cyclandelate.
Metabolic Fate and Enzymatic Biotransformation Pathways
Specific metabolic pathways and the enzymes involved in the biotransformation of Nicotinoyl cyclandelate have not been documented in publicly accessible research.
Excretion Routes and Clearance Mechanisms in Preclinical Species
Information detailing the routes of excretion and clearance mechanisms for Nicotinoyl cyclandelate in any preclinical animal model is not available in the current body of scientific literature.
Advanced Research Methodologies and Future Directions
Refined In Vitro Model Systems for Mechanistic Studies
The foundation of understanding the pharmacological effects of nicotinoyl cyclandelate (B1669388) lies in robust in vitro models that can replicate the intricate environment of the vasculature. These systems allow for controlled investigation into the compound's direct effects on vascular cells and tissues.
Isolated Vascular Preparations and Organ Bath Studies
A traditional yet powerful technique for assessing the direct vasoactive properties of nicotinoyl cyclandelate involves the use of isolated vascular preparations in organ bath studies. In this setup, segments of arteries or veins are suspended in a temperature-controlled, oxygenated physiological solution. The tension of the vascular rings is measured, allowing for the quantification of contraction and relaxation responses to the compound. This method provides crucial data on the compound's ability to directly influence vascular tone. nih.gov For instance, studies on the related compound cyclandelate have demonstrated its ability to improve circulatory measurements in patients with arterial insufficiency, a finding that can be further explored with nicotinoyl cyclandelate in these controlled ex vivo settings. nih.govpatsnap.com
Microfluidic and Organ-on-a-Chip Platforms for Vascular Biology Research
The advent of microfluidics and organ-on-a-chip technology has revolutionized in vitro vascular research. nih.govnih.gov These platforms allow for the creation of three-dimensional microenvironments that more accurately mimic the physiological and pathological conditions of blood vessels, including shear stress from blood flow. nih.govnih.govbaker.edu.au
Organ-on-a-chip models of blood vessels can be used to study the complex interplay between endothelial cells, smooth muscle cells, and other perivascular cells under dynamic flow conditions. nih.govmdpi.com This technology enables high-throughput screening of compounds like nicotinoyl cyclandelate and provides a more predictive model of human physiological responses compared to traditional static cultures. nih.govnih.govpepr-origins.frtudelft.nl These miniaturized systems are also valuable for investigating the compound's effect on vascular development and disease progression in a highly controlled and reproducible manner. nih.govnih.govxiahepublishing.com
Sophisticated In Vivo Preclinical Models for Hemodynamic and Microcirculatory Assessment
While in vitro models provide mechanistic insights, in vivo preclinical models are essential for evaluating the systemic effects of nicotinoyl cyclandelate on hemodynamics and microcirculation in a living organism. mdpi.comwellbeingintlstudiesrepository.orgfrontiersin.org
Advanced Imaging Techniques for Blood Flow Visualization
To non-invasively assess the effects of nicotinoyl cyclandelate on blood flow, researchers are employing advanced imaging techniques. frontiersin.orgnih.gov Methods such as magnetic resonance imaging (MRI), computed tomography (CT), and positron emission tomography (PET) can provide detailed anatomical and functional information about the vasculature. frontiersin.org
Furthermore, specialized techniques like perfusion-weighted imaging and diffusion tensor imaging offer insights into cerebral blood flow and the structural integrity of white matter, which are crucial for evaluating drugs targeting cerebrovascular conditions. frontiersin.org Non-invasive systems based on bioimpedance technology can also be used to monitor hemodynamic parameters like stroke volume and total peripheral resistance index. mdpi.com These imaging modalities are invaluable for visualizing and quantifying the in vivo effects of nicotinoyl cyclandelate on blood perfusion in various organs. medchemexpress.comtargetmol.com
Genetically Modified Animal Models for Target Validation
The use of genetically engineered animal models, such as transgenic or knockout mice and rats, is a powerful approach for validating the specific molecular targets of nicotinoyl cyclandelate. nih.govnih.govcyagen.comtaconic.com By modifying genes thought to be involved in the compound's mechanism of action, researchers can determine the precise pathways through which it exerts its effects. nih.govpelagobio.combordeaux-neurocampus.fr
For instance, if nicotinoyl cyclandelate is hypothesized to act on a specific receptor or enzyme, a knockout model lacking that protein can be used to see if the compound's effects are diminished or abolished. This approach provides definitive evidence for target engagement and is crucial for understanding the compound's specificity and potential off-target effects. mdpi.comtargetals.org The development of genetically engineered large animal models, such as pigs, further enhances the translational relevance of these studies due to their physiological similarities to humans. nih.govmdpi.com
Application of Omics Technologies in Nicotinoyl Cyclandelate Research
The advent of omics technologies, such as proteomics and metabolomics, offers a holistic approach to understanding the complex interactions of nicotinoyl cyclandelate within a biological system. These platforms enable the large-scale study of proteins and metabolites, providing invaluable insights into the compound's effects.
Proteomics:
Proteomics facilitates the comprehensive analysis of the entire protein complement of a cell or organism. nih.gov In the context of nicotinoyl cyclandelate research, proteomics can be instrumental in identifying the direct protein targets of the compound and elucidating its downstream effects on cellular signaling pathways. nih.gov By comparing the proteomes of cells or tissues treated with nicotinoyl cyclandelate to untreated controls, researchers can identify proteins that are differentially expressed or post-translationally modified. This approach can reveal the molecular mechanisms underlying the compound's observed physiological effects. japsonline.com
Chemical proteomics, a sub-discipline of proteomics, utilizes small molecule probes to investigate protein function and drug-target interactions. nih.gov A derivative of nicotinoyl cyclandelate could be synthesized to act as such a probe, allowing for the identification of its binding partners within the proteome. nih.govnih.gov This strategy can accelerate the process of target validation and drug discovery. nih.gov
Metabolomics:
Metabolomic profiling can identify key metabolites and defense pathways that are modulated by the compound. mdpi.com For instance, if nicotinoyl cyclandelate is hypothesized to have an effect on cellular energy metabolism, metabolomics could be used to measure the levels of key intermediates in glycolysis and the Krebs cycle. frontiersin.org
Nicotinoyl Cyclandelate as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. scripps.edu Nicotinoyl cyclandelate, due to its specific biological activities, holds potential as a chemical probe to investigate fundamental biological processes. By observing the effects of nicotinoyl cyclandelate on cells or organisms, researchers can gain insights into the roles of its molecular targets in health and disease.
The development of nicotinoyl cyclandelate as a chemical probe requires a thorough understanding of its selectivity and mechanism of action. Ideally, a chemical probe should have a high affinity for its intended target and minimal off-target effects. Techniques like activity-based protein profiling (ABPP) can be employed to identify the enzymatic targets of nicotinoyl cyclandelate and to develop more potent and selective derivatives. scripps.edu
The use of nicotinoyl cyclandelate as a research tool could help to unravel the complexities of signaling pathways involved in its therapeutic effects. For example, if it is found to modulate the activity of a specific enzyme, it can be used to study the physiological consequences of inhibiting or activating that enzyme.
Development of Novel Analytical Methods for Nicotinoyl Cyclandelate and its Metabolites in Research Specimens
The accurate and sensitive quantification of nicotinoyl cyclandelate and its metabolites in biological samples is essential for pharmacokinetic and metabolic studies. The development of novel analytical methods is crucial for advancing our understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in complex biological matrices. researchgate.netnih.govnih.gov The development of a robust LC-MS/MS method for nicotinoyl cyclandelate would involve optimizing several parameters, including the chromatographic separation conditions and the mass spectrometric detection settings. nih.gov This would enable the simultaneous determination of the parent compound and its various metabolites.
The identification of metabolites is a critical aspect of drug development, as these metabolites may possess their own pharmacological activity or toxicity. ijpras.com High-resolution mass spectrometry (HRMS) is a key technology for the structural elucidation of unknown metabolites. ijpras.com By analyzing the fragmentation patterns of the metabolites, their chemical structures can be determined. Non-targeted screening methods using HRMS can also be employed to identify a wide range of potential metabolites in biological samples. researchgate.net
Q & A
Q. What experimental models are commonly used to evaluate the vasodilatory effects of nicotinoyl cyclandelate, and how do researchers ensure reproducibility?
Researchers typically employ in vitro vascular ring assays (e.g., isolated femoral arteries) to measure changes in perfusion pressure and blood flow . For in vivo validation, rodent models of cerebral or peripheral ischemia are utilized, with strict adherence to NIH guidelines for preclinical studies to ensure reproducibility (e.g., standardized dosing, blinded outcome assessments) . Methodological details, including anesthesia protocols and hemodynamic monitoring, must be explicitly documented to enable replication .
Q. How is the pharmacokinetic profile of nicotinoyl cyclandelate characterized in preclinical studies?
Pharmacokinetic studies involve administering radiolabeled nicotinoyl cyclandelate to animal models, followed by liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and tissue concentrations. Key parameters (e.g., half-life, bioavailability) are calculated using non-compartmental analysis. Researchers must report batch numbers of chemicals, equipment specifications, and statistical methods (e.g., ANOVA for inter-group comparisons) to minimize variability .
Q. What biochemical assays are used to confirm the compound’s mechanism of action on vascular smooth muscle cells?
Calcium flux assays and myosin light chain phosphorylation analyses are standard. Researchers isolate vascular smooth muscle cells, pre-treat with nicotinoyl cyclandelate, and measure intracellular Ca²⁺ levels via fluorescent dyes (e.g., Fura-2). Results are validated against positive controls (e.g., nifedipine) and negative controls (vehicle-only groups) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for nicotinoyl cyclandelate across different vascular beds?
Contradictions may arise from variations in experimental design (e.g., dosing regimens, ischemia induction methods). A meta-analysis of existing studies, stratified by vascular bed (cerebral vs. peripheral), can identify confounding factors. Researchers should apply the PICOT framework to refine comparisons: Population (specific vascular beds), Intervention (dose/time), Comparison (alternative vasodilators), Outcome (perfusion metrics), and Time (acute vs. chronic effects) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in nicotinoyl cyclandelate studies with small sample sizes?
Bayesian hierarchical models are advantageous for small datasets, as they incorporate prior evidence (e.g., known ED₅₀ values for similar compounds) to improve parameter estimation. Sensitivity analyses should test assumptions about prior distributions. Researchers must report 95% credible intervals and posterior predictive checks to assess model fit .
Q. How can multi-omics data be integrated to elucidate off-target effects of nicotinoyl cyclandelate in cerebral ischemia models?
Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles from treated vs. untreated ischemic brain tissues are analyzed using pathway enrichment tools (e.g., GSEA, STRING). Network pharmacology models map compound-target interactions onto disease-associated pathways (e.g., HIF-1α signaling). Researchers must validate hypotheses with CRISPR/Cas9 knockouts of predicted off-target genes .
Q. What strategies optimize nicotinoyl cyclandelate dosing in comorbid populations (e.g., hypertension + diabetes) without exacerbating hypotension?
Physiologically based pharmacokinetic (PBPK) modeling simulates drug distribution in virtual populations with comorbid conditions. Covariates (e.g., renal/hepatic impairment) are incorporated using clinical data from analogous vasodilators. In vivo validation requires adaptive trial designs, where dosing is adjusted based on real-time blood pressure monitoring .
Methodological Considerations
- Data Presentation : Large hemodynamic datasets should be shared as supplementary materials with clear metadata (e.g., sampling frequency, instrument calibration logs) .
- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, detailing inclusion/exclusion criteria and ethical approval IDs .
- Conflict Resolution : Use funnel plots and Egger’s regression to detect publication bias in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
